(Z)-3-(3-chloro-4-fluorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-3-(3-chloro-4-fluorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-chloro-4-fluorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives under specific reaction conditions. Common reagents include:
- Aldehydes: 3-chloro-4-fluorobenzaldehyde and 2,4-dimethoxybenzaldehyde
- Thiazolidinone derivatives
- Catalysts: Acid or base catalysts to facilitate the condensation reaction
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
- Continuous flow reactors for efficient mixing and reaction control
- Purification steps such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
- Oxidation products: Sulfoxides, sulfones
- Reduction products: Thiols, reduced thiazolidinones
- Substitution products: Functionalized aromatic derivatives
Scientific Research Applications
Chemistry
- Used as intermediates in the synthesis of more complex molecules
- Studied for their reactivity and stability under various conditions
Biology
- Investigated for their potential as enzyme inhibitors
- Studied for their antimicrobial and antifungal properties
Medicine
- Potential applications in drug development for treating various diseases
- Evaluated for their anti-inflammatory and anticancer activities
Industry
- Used in the development of new materials with specific properties
- Potential applications in agricultural chemicals
Mechanism of Action
The mechanism of action of (Z)-3-(3-chloro-4-fluorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These may include:
- Enzymes: Inhibition of key enzymes involved in disease pathways
- Receptors: Binding to receptors to modulate biological responses
- Pathways: Interference with cellular signaling pathways
Comparison with Similar Compounds
Similar Compounds
- Thiazolidinones with different substituents on the phenyl ring
- Compounds with similar structural frameworks but different functional groups
Uniqueness
- The presence of both chloro and fluoro substituents on the phenyl ring
- The specific arrangement of methoxy groups on the benzylidene moiety
- Unique biological activities and potential applications
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
Molecular Formula |
C18H13ClFNO3S2 |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
(5Z)-3-(3-chloro-4-fluorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13ClFNO3S2/c1-23-12-5-3-10(15(9-12)24-2)7-16-17(22)21(18(25)26-16)11-4-6-14(20)13(19)8-11/h3-9H,1-2H3/b16-7- |
InChI Key |
MUTYQANVQUKZFP-APSNUPSMSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)F)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)F)Cl)OC |
Origin of Product |
United States |
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